molecular formula C10H15N3O2 B8676821 N',N'-dimethyl-N-(4-nitrophenyl)ethane-1,2-diamine

N',N'-dimethyl-N-(4-nitrophenyl)ethane-1,2-diamine

Cat. No.: B8676821
M. Wt: 209.24 g/mol
InChI Key: BAGMQZQOPSFTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N',N'-dimethyl-N-(4-nitrophenyl)ethane-1,2-diamine is an organic compound that features both a dimethylamino group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N',N'-dimethyl-N-(4-nitrophenyl)ethane-1,2-diamine typically involves the reaction of 4-nitroaniline with 2-(dimethylamino)ethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N',N'-dimethyl-N-(4-nitrophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.

Major Products Formed

    Reduction: 2-(Dimethylamino)ethyl(4-aminophenyl)amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Biaryl compounds with diverse functional groups.

Scientific Research Applications

N',N'-dimethyl-N-(4-nitrophenyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of compounds with specific biological activities.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N',N'-dimethyl-N-(4-nitrophenyl)ethane-1,2-diamine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitrophenyl group can participate in electron transfer reactions, while the dimethylamino group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl(4-aminophenyl)amine: Similar structure but with an amino group instead of a nitro group.

    2-(Dimethylamino)ethyl(4-chlorophenyl)amine: Contains a chloro group instead of a nitro group.

    2-(Dimethylamino)ethyl(4-methylphenyl)amine: Features a methyl group instead of a nitro group.

Uniqueness

N',N'-dimethyl-N-(4-nitrophenyl)ethane-1,2-diamine is unique due to the presence of both a dimethylamino group and a nitrophenyl group, which confer distinct electronic and steric properties. These properties make it a versatile compound for various chemical reactions and applications in different fields.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

N',N'-dimethyl-N-(4-nitrophenyl)ethane-1,2-diamine

InChI

InChI=1S/C10H15N3O2/c1-12(2)8-7-11-9-3-5-10(6-4-9)13(14)15/h3-6,11H,7-8H2,1-2H3

InChI Key

BAGMQZQOPSFTHS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.2 ml of (20 mmol) of 4-fluoronitrobenzene and 2.6 ml (24 mmol) of N,N-dimethylethylene-diamine are heated in 10 ml of ethanol at 120° C. in a microwave oven for 1.5 hours. Then 50 ml of 1 N hydrochloric acid are added. The reaction solution is washed with ethyl acetate. Then the aqueous phase is combined with 4 N sodium hydroxide solution until an alkaline reaction is obtained and extracted with ethyl acetate.
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-fluoronitrobenzene (7 g, 50 mmol), N,N-dimethylethylenediamine (5.2 g, 60 mmol) and potassium carbonate (7 g, 50 mmol) in 25 ml of dimethysulfoxide was added 0.2 g of tris(3,6-dioxaheptyl) amine(TDA-1). The heterogenous mixture was heated at 90° for 2 h. After cooling to room temperature, 100 g of crushed ice was added to precipitate out the yellow product in 90% yield (9.4 g, 45 mmol).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
[Compound]
Name
tris(3,6-dioxaheptyl) amine(TDA-1)
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution containing 2.76 g of 4-nitroaniline (20 mmol) in 20 mL DMF was added 1.60 g of NaH (60% dispension in oil, 40 mmol). After 2 hours at room temperature, 2-(dimethylamino)ethyl chloride hydrochloride (3.46 g, 24 mmol) was added, and the reaction mixture was heated at 60° C. for 12 hours. The solvent was evaporated in vacuo to yield a residue which was partitioned between ethyl acetate and brine. The organic phase was dried over anhydrous sodium sulphate, filtered, and concentrated in vacuo to yield a residue. Purification of the residue by flash chromatography with 2% MeOH in CH2Cl2 as the eluent yielded N,N-dimethyl-N′-(4-nitro-phenyl)-ethane-1,2-diamine (2.34 g, 56%) and the title compound (1.23 g, 22%). MS (ES+) m/e 281 [M+H]+.
Quantity
2.76 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.